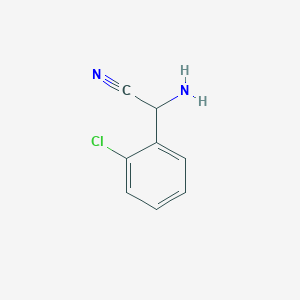

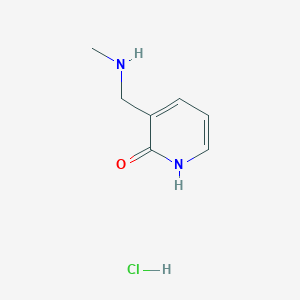

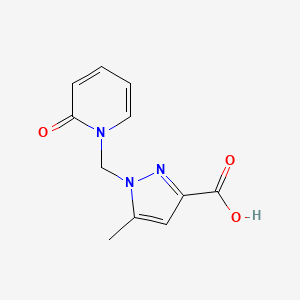

Amino(2-chlorophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amino(2-chlorophenyl)acetonitrile is a derivative of aminoacetonitrile . Aminoacetonitrile derivatives are useful antihelmintics, acting as nematode-specific ACh agonists causing a spastic paralysis and rapid expulsion from the host .

Synthesis Analysis

Aminoacetonitrile is industrially produced from glycolonitrile by reaction with ammonia . Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The molecular formula of this compound hydrochloride is CHClN, with an average mass of 203.068 Da and a monoisotopic mass of 202.006454 Da .Chemical Reactions Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Physical and Chemical Properties Analysis

This compound is a colorless liquid . It is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .Applications De Recherche Scientifique

Photoluminescent Materials

A study by Ekinci et al. (2000) explored the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to Amino(2-chlorophenyl)acetonitrile, highlighting its potential in forming new classes of photoluminescent materials. The controlled potential electrolysis of this compound resulted in π-conjugated oligoaminothiophenes with significant absorbance and photoluminescence, suggesting its utility in developing novel luminescent materials (Ekinci, D., Horasan, N., Altundas, R., & Demir, Ü., 2000).

Synthesis of GABA Derivatives

Research conducted by Zhu et al. (2017) demonstrated the copper-catalyzed carboamination of alkenes using acetonitrile as a carbon and nitrogen source, which efficiently synthesizes γ-Amino butyric acid (GABA) derivatives. This methodology is significant for the production of compounds that could potentially prevent or treat neurodegenerative diseases, showcasing the versatile applications of acetonitrile-based reactions in pharmaceutical synthesis (Zhu, N., Wang, T., Ge, L., Li, Y., Zhang, X., & Bao, H., 2017).

Antitumor Agents

Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives utilizing this compound through Gewald methodology. These compounds exhibited potential as antitumor agents against hepatocellular carcinoma and mammary gland breast cancer cell lines. The study highlights the significance of such compounds in developing new therapeutic agents for cancer treatment (Khalifa, M., & Algothami, W. M., 2020).

Molecular Sensors

A study by Fang et al. (2014) involved a rhodamine-azacrown derivative that selectively responds to Al3+ and Fe3+ ions in ethanol-water solutions and specifically to Al3+ in acetonitrile. This research underscores the utility of acetonitrile in developing sensitive and selective molecular sensors for metal ions, which could have implications in environmental monitoring and diagnostics (Fang, X., Zhang, S., Zhao, G., Zhang, W., Xu, J., Ren, A., Wu, C., & Yang, W., 2014).

Mécanisme D'action

Mode of Action

It is known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that Amino(2-chlorophenyl)acetonitrile could potentially interact with its targets through nucleophilic substitution reactions .

Safety and Hazards

Orientations Futures

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Propriétés

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXPRXSVKCDOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2868323.png)

![(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868324.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2868334.png)